6-Methyl-N-phenyl-2H-benzo[H]chromen-2-amine
Description
Structure
3D Structure
Properties
CAS No. |
88988-92-5 |
|---|---|
Molecular Formula |
C20H17NO |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
6-methyl-N-phenyl-2H-benzo[h]chromen-2-amine |
InChI |
InChI=1S/C20H17NO/c1-14-13-15-11-12-19(21-16-7-3-2-4-8-16)22-20(15)18-10-6-5-9-17(14)18/h2-13,19,21H,1H3 |
InChI Key |
NSRKZXYDGZCANP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=CC=CC=C13)OC(C=C2)NC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-N-phenyl-2H-benzo[H]chromen-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-hydroxyacetophenone with benzaldehyde derivatives under basic conditions to form the chromene core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-N-phenyl-2H-benzo[H]chromen-2-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert carbonyl groups to alcohols or amines.
Substitution: This includes nucleophilic or electrophilic substitution reactions to introduce various substituents on the chromene ring.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromene-2-one derivatives, while reduction can produce chromanol derivatives .
Scientific Research Applications
6-Methyl-N-phenyl-2H-benzo[H]chromen-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research has explored its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-N-phenyl-2H-benzo[H]chromen-2-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it has been shown to inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Amine Group
N-(4-Methoxyphenyl)-6-methyl-2H-benzo[H]chromen-2-amine
- Structure : Differs from the target compound by replacing the phenyl group with a 4-methoxyphenyl moiety.
- Computational studies suggest that methoxy substituents improve π-π stacking interactions with aromatic residues in proteins .
4-(Aryl)-3-(Phenylsulfonyl)-4H-benzo[H]chromen-2-amine Derivatives
- Structure : Features a sulfonyl group at position 3 and an aryl substituent at position 4.
- Impact : The sulfonyl group introduces strong electron-withdrawing effects, reducing basicity but enhancing stability against oxidation. Catalyst-free synthesis using glycerol highlights eco-friendly advantages compared to traditional methods requiring metal catalysts .
Core Chromen Modifications
5-Alkoxy-2H-chromen-8-amines
- Structure : Retains the chromen backbone but substitutes position 5 with alkoxy groups and position 8 with amines.
- Synthesis : Involves Claisen rearrangement and SnCl₂-mediated reduction, contrasting with the target compound’s synthesis, which may require milder conditions .
- Bioactivity : Alkoxy groups enhance lipophilicity, improving membrane permeability in antibacterial assays .
Sulfur-Containing Tricyclic Flavonoids (e.g., 6a–h)
- Structure : Incorporates a sulfur atom and a fused dithiolo ring, diverging from the benzo[h]chromen system.
- Bioactivity : Demonstrated potent antibacterial activity (MIC: 2–16 µg/mL against S. aureus). The sulfur atom and halogen substituents (e.g., Br, Cl) are critical for interacting with bacterial cell walls .
Biological Activity
6-Methyl-N-phenyl-2H-benzo[H]chromen-2-amine is a complex organic compound classified within the benzochromene family, characterized by a fused benzene and chromene structure. Its molecular formula is C₁₅H₁₅N₁O, indicating it contains 15 carbon atoms, 15 hydrogen atoms, one nitrogen atom, and one oxygen atom. This compound has garnered attention for its diverse biological activities, including antioxidant , antibacterial , and anticancer properties.
Structural Characteristics
The unique structural features of this compound contribute to its biological activity. The presence of a methyl group at the 6-position and a phenyl group attached to the nitrogen atom enhances its reactivity and potential interactions with biological targets.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant activity can be attributed to the ability of the compound to scavenge free radicals and inhibit lipid peroxidation.
Antibacterial Activity
The compound has shown promising antibacterial effects against various strains of bacteria. For instance, derivatives of benzochromene have been tested against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition of bacterial growth. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Properties
Significant research highlights the anticancer potential of this compound. Studies have demonstrated that it can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The anticancer mechanism is believed to involve modulation of signaling pathways related to cell survival and death.
Structure-Activity Relationship (SAR)
Investigations into the structure-activity relationship (SAR) have revealed that modifications to the chemical structure can enhance or diminish biological activity. For example, varying substituents on the phenyl ring or altering the position of the methyl group can significantly impact the compound's efficacy against cancer cells.
Comparative Analysis with Related Compounds
The following table summarizes key features and biological activities of structurally related compounds:
| Compound | Unique Features | Biological Activity |
|---|---|---|
| This compound | Methyl and phenyl groups; versatile reactivity | Antioxidant, anticancer |
| Coumarin | Simple structure; mild anticoagulant | Anticoagulant |
| 7-Hydroxycoumarin | Hydroxyl group enhances solubility | Stronger anticoagulant |
| Benzocoumarin | Fused structure enhances photochemical properties | Fluorescence |
| Flavonoids | Diverse structures; widespread biological activities | Antioxidant |
This comparison illustrates the unique aspects of this compound while situating it within a broader context of related compounds.
Case Studies
- Anticancer Activity Study : A study demonstrated that this compound induced apoptosis in MCF-7 cells through activation of caspase pathways, suggesting its potential as a lead compound for developing new anticancer agents .
- Antibacterial Efficacy : In vitro assays showed that derivatives exhibited significant antibacterial activity against MRSA strains, highlighting their potential use in treating resistant bacterial infections .
- Mechanistic Insights : Research into its mechanism revealed that 6-Methyl-N-phenyl-2H-benzo[H]chromen-2-amines may inhibit specific kinases involved in cancer progression, providing insights into targeted therapeutic applications .
Q & A
Basic Research Question
- NMR : Use - and -NMR to confirm substituent positions on the chromen backbone. Coupling patterns in aromatic regions distinguish between methyl and phenyl groups.
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks, while fragmentation patterns (e.g., loss of methyl or phenyl groups) validate structural motifs .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve impurities, ensuring >95% purity.
What strategies are recommended for resolving contradictions in reported biological activity data for this compound?
Advanced Research Question
Discrepancies in biological data (e.g., IC values) may arise from assay variability, solvent effects, or impurities. Mitigation strategies include:
- Standardized Protocols : Use identical cell lines (e.g., HEK293 or HeLa) and solvent controls (e.g., DMSO ≤0.1%).
- Dose-Response Curves : Triplicate experiments with statistical validation (p < 0.05) reduce outliers .
- Structural Validation : Confirm batch purity via XRD or LC-MS to rule out degradation products .
How can X-ray crystallography validate the molecular structure of this compound?
Advanced Research Question
Single-crystal XRD analysis using SHELX programs (e.g., SHELXL) refines bond lengths and angles, confirming the chromen core’s planarity and substituent orientations. Key steps:
- Data Collection : High-resolution (<1.0 Å) synchrotron data minimizes errors.
- Validation Tools : CheckCIF reports resolve disorder or thermal motion artifacts .
- CIF Deposition : Public databases (e.g., CCDC) ensure reproducibility.
What computational methods are effective for studying structure-activity relationships (SAR) of this compound?
Advanced Research Question
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets (e.g., kinases or GPCRs). Focus on π-π stacking between the phenyl group and aromatic residues.
- DFT Calculations : Gaussian09 optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity .
- MD Simulations : GROMACS models solvation dynamics and ligand-protein stability over 100-ns trajectories.
How can reaction conditions be optimized to improve synthetic yields of this compound?
Advanced Research Question
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility, while ethanol/water mixtures improve eco-efficiency .
- Temperature Gradients : Microwave-assisted synthesis at 100–120°C reduces reaction time from hours to minutes.
- Catalyst Screening : Test Brønsted acids (e.g., p-TSA) or organocatalysts (e.g., L-proline) to accelerate cyclization .
How does the substitution pattern (methyl, phenyl) influence the compound’s physicochemical and biological properties?
Advanced Research Question
- Methyl Group : Enhances lipophilicity (logP ↑), improving membrane permeability but potentially reducing aqueous solubility.
- Phenyl Group : Stabilizes π-stacking interactions with biological targets, increasing binding affinity. Comparative studies with analogs (e.g., 6-Chloro-N-methyl derivatives) show methyl substitution reduces cytotoxicity in non-target cells .
What analytical techniques are critical for assessing the purity and stability of this compound?
Basic Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
